2,6-Diethylbenzaldehyde

Catalysis Reductive Carbonylation Hindered Aldehydes

2,6-Diethylbenzaldehyde (CAS 87306-82-9) is a sterically hindered aromatic aldehyde with a molecular formula of C11H14O and a molecular weight of 162.23 g/mol. The compound features ethyl substituents at both ortho positions, creating a steric environment around the reactive formyl group that influences reaction pathways and selectivity in advanced organic synthesis.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8736468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylbenzaldehyde
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C=O
InChIInChI=1S/C11H14O/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-8H,3-4H2,1-2H3
InChIKeyPESVDKISSIUPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylbenzaldehyde for Research Procurement: CAS 87306-82-9


2,6-Diethylbenzaldehyde (CAS 87306-82-9) is a sterically hindered aromatic aldehyde with a molecular formula of C11H14O and a molecular weight of 162.23 g/mol . The compound features ethyl substituents at both ortho positions, creating a steric environment around the reactive formyl group that influences reaction pathways and selectivity in advanced organic synthesis . Standard purity specifications typically range from 95% to 98%, with analytical validation (NMR, HPLC, GC) available from reputable suppliers .

Why 2,6-Diethylbenzaldehyde Cannot Be Substituted by Unhindered or Bulkier Benzaldehydes


The steric profile of ortho-disubstituted benzaldehydes is a critical determinant of their reactivity and selectivity in catalytic transformations. Unhindered benzaldehydes (e.g., benzaldehyde, tolualdehydes) often lack the steric shielding necessary to prevent undesired side reactions or achieve regio-/stereoselectivity [1]. Conversely, bulkier ortho-substituted analogs such as 2,6-diisopropylbenzaldehyde present a higher steric barrier that demands more forcing reaction conditions (e.g., elevated temperatures) and may lead to incomplete conversion under standard protocols [2]. 2,6-Diethylbenzaldehyde occupies a distinct steric niche—sufficient hindrance to confer selectivity benefits yet compatible with milder catalytic conditions—making direct substitution by other ortho-substituted benzaldehydes non-trivial and often detrimental to yield or selectivity.

2,6-Diethylbenzaldehyde Procurement Evidence: Quantitative Differentiation from Analogs


Milder Catalytic Conditions Achieve Complete Conversion of 2,6-Diethylbenzaldehyde vs. Bulkier 2,6-Diisopropylbenzaldehyde

In a Pd/Rh cooperative catalytic system for reductive carbonylation, 2,6-diethylbenzaldehyde (15b) achieved complete conversion at 85°C. In contrast, the bulkier analog 2,6-diisopropylbenzaldehyde (16a) required an increased temperature of 95°C to reach full conversion [1]. This 10°C difference reflects the lower steric demand of ethyl vs. isopropyl groups, enabling milder and potentially more energy-efficient processing.

Catalysis Reductive Carbonylation Hindered Aldehydes

Steric Profile Enables Selective Transformations Unattainable with Unhindered Benzaldehydes

The ortho-ethyl substituents in 2,6-diethylbenzaldehyde provide a steric shield around the aldehyde group that influences reaction pathways, leading to enhanced selectivity in certain transformations . This class-level steric effect is analogous to the demonstrated selectivity restoration observed when using 2,6-dimethylbenzaldehyde instead of unsubstituted benzaldehyde in carbohydrate chemistry, where the ortho-methyl groups direct the reaction toward the desired 4,6-O-benzylidene product [1].

Steric Hindrance Selectivity Ortho-Substitution

Demonstrated Utility as a Building Block for Complex Organic Synthesis

2,6-Diethylbenzaldehyde serves as a key intermediate in the synthesis of larger molecules. It can be converted into 2,6-disubstituted benzonitriles, important precursors in various synthetic routes . Specific documented transformations include reductive amination to form butyl-(2,6-diethyl-benzylidene)-amine and condensation with 2-methyl-1H-benzimidazole-7-amine to yield 4-(2,6-diethylbenzylamino)-2-methylbenzimidazole in 41% isolated yield (0.65 g) [1].

Building Block Intermediate Organic Synthesis

Optimal Research Application Scenarios for 2,6-Diethylbenzaldehyde Procurement


Synthesis of Sterically Demanding Aryl Aldehyde Building Blocks via Reductive Carbonylation

Researchers developing hindered aryl aldehyde libraries should prioritize 2,6-diethylbenzaldehyde. Its accessibility under Pd/Rh cooperative catalysis at 85°C (vs. 95°C for 2,6-diisopropylbenzaldehyde) demonstrates its suitability for high-throughput and scalable reductive carbonylation protocols [1].

Medicinal Chemistry Programs Requiring Ortho-Disubstituted Benzaldehyde Intermediates

For medicinal chemists synthesizing drug candidates with ortho-diethyl substitution patterns, this compound serves as a direct precursor. Documented transformations to benzonitriles and benzimidazole derivatives highlight its utility in constructing pharmacologically relevant scaffolds [2].

Methodology Development for Selective Transformations Exploiting Steric Shielding

Methodology groups investigating steric control in nucleophilic additions, condensations, or cycloadditions can leverage 2,6-diethylbenzaldehyde as a model substrate. Its ortho-ethyl groups provide a well-defined steric environment that influences reaction pathways and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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